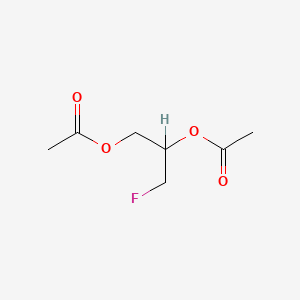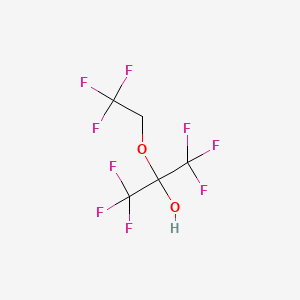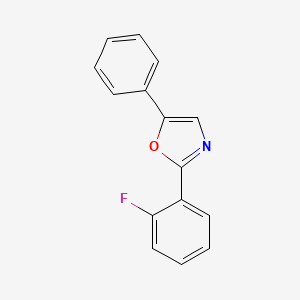![molecular formula C11H11F3N2 B13418073 2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole CAS No. 3038-49-1](/img/structure/B13418073.png)
2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with imidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and stability. This interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(trifluoromethyl)phenylboronic acid
- 2-(trifluoromethyl)phenylpyridine
- 2-(trifluoromethyl)phenylmethanol
Uniqueness
2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole is unique due to its combination of a trifluoromethyl group and a dihydroimidazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its trifluoromethyl group enhances its stability and lipophilicity, while the dihydroimidazole ring provides a versatile scaffold for further chemical modifications.
Properties
CAS No. |
3038-49-1 |
|---|---|
Molecular Formula |
C11H11F3N2 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H11F3N2/c12-11(13,14)9-4-2-1-3-8(9)7-10-15-5-6-16-10/h1-4H,5-7H2,(H,15,16) |
InChI Key |
BLGSIJYJOUMJMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)CC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


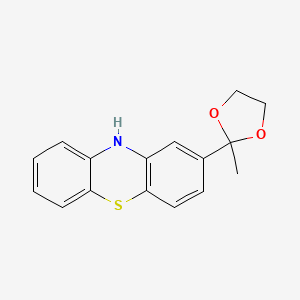





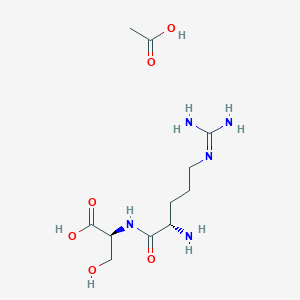


![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B13418037.png)
